tert-butylN-{[5-(difluoromethyl)-1-methyl-1H-1,2,3-triazol-4-yl]methyl}carbamate
CAS No.:
Cat. No.: VC18220577
Molecular Formula: C10H16F2N4O2
Molecular Weight: 262.26 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C10H16F2N4O2 |
|---|---|
| Molecular Weight | 262.26 g/mol |
| IUPAC Name | tert-butyl N-[[5-(difluoromethyl)-1-methyltriazol-4-yl]methyl]carbamate |
| Standard InChI | InChI=1S/C10H16F2N4O2/c1-10(2,3)18-9(17)13-5-6-7(8(11)12)16(4)15-14-6/h8H,5H2,1-4H3,(H,13,17) |
| Standard InChI Key | HVRSPBDOUUCUDN-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)(C)OC(=O)NCC1=C(N(N=N1)C)C(F)F |
Introduction
tert-Butyl N-{[5-(difluoromethyl)-1-methyl-1H-1,2,3-triazol-4-yl]methyl}carbamate is a complex organic compound featuring a unique combination of functional groups, including a tert-butyl group, a carbamate moiety, and a triazole ring substituted with a difluoromethyl group. This compound has garnered interest due to its potential biological activities and applications in medicinal chemistry.
Synthesis and Preparation
The synthesis of tert-butyl N-{[5-(difluoromethyl)-1-methyl-1H-1,2,3-triazol-4-yl]methyl}carbamate typically involves multiple steps, although detailed synthesis protocols are not widely documented in the available literature. Generally, the synthesis of similar compounds involves the use of organic solvents, protection under nitrogen, and specific reaction conditions to ensure the formation of the desired product.
Biological Activities and Potential Applications
This compound has shown potential biological activities, which may include antimicrobial properties among others. The specific biological activities are not extensively detailed in the available literature, but its structural components suggest potential applications in medicinal chemistry, particularly in the development of new drugs.
Similar Compounds and Structural Comparisons
Several compounds share structural similarities with tert-butyl N-{[5-(difluoromethyl)-1-methyl-1H-1,2,3-triazol-4-yl]methyl}carbamate. These include:
| Compound Name | Structure Similarity | Unique Features |
|---|---|---|
| 4-tert-butyl-1-methyl-1H-1,2,3-triazol-5-amine | 0.78 | Lacks difluoromethyl group; primarily studied for its amine functionality. |
| 5-(difluoromethyl)-1-methyl-1H-pyrazole | 0.73 | Pyrazole instead of triazole; different biological activity profile. |
| tert-Butyl N-(benzotriazol-1-ylmethyl)carbamate | 0.71 | Benzotriazole moiety offers distinct electronic properties. |
These comparisons highlight the uniqueness of tert-butyl N-{[5-(difluoromethyl)-1-methyl-1H-1,2,3-triazol-4-yl]methyl}carbamate due to its specific combination of functional groups.
Interaction Studies and Future Research Directions
Interaction studies are crucial for understanding how this compound interacts with biological systems. These studies may involve assessing its binding affinity to specific targets, its metabolic stability, and its potential toxicity. Further research is needed to fully elucidate its biological activities and potential applications.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume